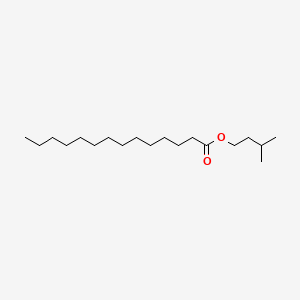

3-Methylbutyl tetradecanoate

Description

Properties

IUPAC Name |

3-methylbutyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(20)21-17-16-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCBZKHUSXEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211525 | |

| Record name | Isopentyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-24-8 | |

| Record name | Tetradecanoic acid, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649AB66AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of 3 Methylbutyl Tetradecanoate

Identification in Botanical Sources

The investigation of plant metabolomes has led to the detection of 3-Methylbutyl tetradecanoate (B1227901) in various botanical specimens. Advanced analytical techniques have enabled the characterization of this compound within the intricate matrix of plant-derived substances.

Detection in Fruit Metabolomes (e.g., Ananas comosus)

While the comprehensive volatile profile of pineapple (Ananas comosus) has been the subject of numerous studies, specific identification of 3-Methylbutyl tetradecanoate is not prominently documented in publicly available research. The characteristic aroma of pineapple is attributed to a complex mixture of esters, lactones, and other volatile compounds. nih.gov

Characterization in Plant Extracts and Secondary Metabolite Profiling

Secondary metabolite profiling of various plants is a broad field of study. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net These analyses aim to identify a wide array of compounds that are not directly involved in the primary growth and development of the plant. While extensive lists of secondary metabolites have been compiled for numerous plant species, the specific mention of 3-Methylbutyl tetradecanoate is not consistently reported across general plant extract characterization studies. The presence of this ester is likely dependent on the specific plant species and the analytical methods employed.

Elucidation in Microbial Fermentation Products

Microbial activity during fermentation processes is a significant source of a diverse range of volatile organic compounds, including esters like 3-Methylbutyl tetradecanoate. This compound has been identified in various fermented foods and beverages, where it plays a role in the development of the final product's sensory characteristics.

Presence in Distilled Alcoholic Beverages (e.g., Baijiu, Tequila)

Baijiu: This traditional Chinese liquor is known for its complex and potent aroma, which is derived from a multitude of compounds produced during its unique solid-state fermentation and distillation process. nih.govmdpi.comacs.orgsigmaaldrich.cn While a wide array of esters are key contributors to the characteristic flavor profiles of different types of Baijiu, the direct identification of 3-Methylbutyl tetradecanoate is not consistently highlighted in broad studies of Baijiu's chemical composition. The focus often lies on more abundant or organoleptically significant esters like ethyl acetate (B1210297), ethyl lactate, and ethyl hexanoate.

Occurrence in Fermented Food Systems (e.g., African Oil Bean Seeds)

The fermentation of African oil bean (Pentaclethra macrophylla) seeds to produce "ugba" or "ukpaka," a traditional Nigerian food condiment, results in significant biochemical changes and the formation of numerous volatile compounds. nih.govresearchgate.netnih.govscispace.com Research on the volatile components of fermented African oil bean seeds has identified a diverse range of esters that contribute to its unique flavor and aroma. One study specifically reported the presence of 3-Methylbutyl tetradecanoate as one of the esters generated during the fermentation process. polito.it The formation of this and other esters is attributed to the metabolic activities of the microorganisms involved in the fermentation. nih.gov

| Fermented Food System | Compound Detected | Reference |

| Fermented African Oil Bean Seeds | 3-Methylbutyl tetradecanoate | polito.it |

Identification in Illicitly Produced Alcoholic Beverages

The chemical composition of illicitly produced alcoholic beverages can be highly variable and may contain a wide range of congeners, including various esters. The presence and concentration of these compounds depend on the raw materials, fermentation conditions, and distillation methods used. While there is a body of research on the chemical profiles of such beverages, specific data on the prevalence of 3-Methylbutyl tetradecanoate is not extensively documented in the available literature. doi.org

Characterization in Non-Human Animal Systems

While direct evidence for the presence of 3-methylbutyl tetradecanoate in the secretions of Tephritidae (fruit flies) is not prominently documented in existing research, the chemical ecology of this insect family is rich with a variety of related esters and amides that play crucial roles in their communication and behavior. Studies of the volatile secretions from different species within the Tephritidae family have led to the identification of numerous compounds that are structurally or functionally related to 3-methylbutyl tetradecanoate.

Research into the chemical composition of rectal gland secretions and headspace volatiles of various Bactrocera and Zeugodacus species, which are part of the Tephritidae family, has revealed a complex blend of semiochemicals. For instance, females of these genera are known to produce esters of medium-chain fatty acids. nih.gov In one study, analysis of male rectal glands of a Bactrocera species identified ethyl butanoate, N-(3-methylbutyl) acetamide, ethyl laurate, and ethyl myristate, with ethyl butanoate being the major compound in both the rectal gland and headspace emissions. researchgate.net The female rectal glands of the same species were found to contain four major compounds: ethyl laurate, ethyl myristate, ethyl palmitate, and (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, alongside several minor compounds. researchgate.net

The amide N-(3-methylbutyl)acetamide has been identified as a major component in the male rectal glands of Bactrocera tryoni and is also found in other Bactrocera and Zeugodacus species. nih.gov Interestingly, while it was a minor compound in the rectal glands of one Bactrocera species, it was a major component of the headspace samples, suggesting its high volatility and importance in airborne signaling. nih.gov

The following table summarizes some of the esters and amides that have been detected in the secretions of various Tephritidae species, providing a context for the types of compounds found in this family.

| Compound Name | Species | Source of Secretion | Reference |

| Ethyl butanoate | Bactrocera sp. | Male Rectal Gland & Headspace | researchgate.net |

| N-(3-methylbutyl) acetamide | Bactrocera tryoni, Bactrocera and Zeugodacus spp. | Male Rectal Gland & Headspace | nih.govresearchgate.net |

| Ethyl laurate | Bactrocera sp. | Male & Female Rectal Glands | researchgate.net |

| Ethyl myristate | Bactrocera sp. | Male & Female Rectal Glands | researchgate.net |

| Ethyl palmitate | Bactrocera sp. | Female Rectal Gland | researchgate.net |

| (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane | Bactrocera sp. | Female Rectal Gland | researchgate.net |

These findings underscore the diversity of esters and amides utilized by Tephritidae for chemical communication. While 3-methylbutyl tetradecanoate has not been specifically identified in the cited studies, the presence of other fatty acid esters like ethyl myristate (ethyl tetradecanoate) suggests that the biochemical pathways for producing such compounds exist within this insect family. Further research and more sensitive analytical techniques may yet reveal the presence of 3-methylbutyl tetradecanoate or other similar long-chain esters in the complex chemical profiles of these insects.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Esterification Processes in Biological Systems

Esterification in biological systems is a fundamental process responsible for the creation of a wide variety of esters, which contribute to the flavors and aromas of many foods and beverages. nih.govresearchgate.net In general, esters are formed through the condensation reaction between a carboxylic acid and an alcohol. conicet.gov.ar In the context of 3-methylbutyl tetradecanoate (B1227901), this involves the joining of tetradecanoic acid and 3-methylbutanol.

There are two primary biological pathways for the synthesis of esters:

Esterification catalyzed by lipases: This pathway involves the direct reaction between a fatty acid and an alcohol. researchgate.net

Condensation of an acyl-CoA and an alcohol catalyzed by alcohol acyltransferases (AATs): This is a common route for the formation of volatile esters in many organisms. researchgate.netnih.gov

The formation of esters can be influenced by various factors within the biological system, including the availability of precursor molecules and the presence of specific enzymes. nih.gov

Role of Microbial Metabolism in Fatty Acid Ester Synthesis

Microorganisms, including bacteria, yeasts, and fungi, are pivotal in the synthesis of fatty acid esters. nih.govaocs.orgfrontiersin.orgmdpi.com They can be metabolically engineered to produce a wide range of esters, offering a sustainable alternative to chemical synthesis. conicet.gov.arnih.gov

Engineered strains of microorganisms like Escherichia coli and Saccharomyces cerevisiae have been successfully used to produce various esters. conicet.gov.ar For instance, by expressing specific genes, these microbes can be programmed to synthesize both the necessary fatty acid and alcohol precursors for ester formation. conicet.gov.ar The production of fatty acid ethyl esters (FAEEs), a type of biodiesel, has been extensively studied in both prokaryotic and eukaryotic microbial models. conicet.gov.ar

The advantages of using microbial systems for ester production include the potential for using renewable feedstocks and the ability to control the final product through genetic manipulation. nih.gov Furthermore, the low water solubility of longer-chain esters can simplify their recovery from fermentation broths. nih.gov

Investigation of Precursor Molecules and Substrate Specificity

The synthesis of 3-methylbutyl tetradecanoate is fundamentally dependent on the availability of its two precursor molecules:

Tetradecanoic acid (Myristic acid): This is a common saturated fatty acid found in many organisms. hmdb.ca In microbial systems, fatty acids are typically produced through fatty acid synthase (FAS) pathways. nih.gov

3-Methylbutan-1-ol (Isoamyl alcohol): This is a higher alcohol that can be synthesized by yeast and other microorganisms via the Ehrlich pathway, which involves the metabolism of branched-chain amino acids like leucine. researchgate.netresearchgate.net

The specificity of the enzymes involved in esterification plays a crucial role in determining which esters are produced. For example, a study on a cutinase enzyme from the bacterium Rhodococcus showed that it could synthesize various isoamyl fatty acid esters, but it exhibited the highest efficiency with butyric acid as the substrate, indicating a preference for shorter-chain fatty acids. jmb.or.krnih.gov This highlights that while the enzyme can utilize a range of substrates, its activity is often optimal for specific molecular structures.

Enzymatic Catalysis and Regulation of 3-Methylbutyl Tetradecanoate Formation

The key enzymes responsible for the formation of 3-methylbutyl tetradecanoate are esterases, lipases, and alcohol acyltransferases (AATs). researchgate.netkoreascience.kr These enzymes catalyze the esterification reaction.

Lipases and Esterases: These enzymes can catalyze the formation of esters from a carboxylic acid and an alcohol. researchgate.net Immobilized lipases are often used in biotechnological applications to improve stability and reusability. jmb.or.krnih.gov

Alcohol Acyltransferases (AATs): These enzymes utilize an activated form of the carboxylic acid, typically an acyl-CoA thioester, and react it with an alcohol. researchgate.netnih.gov AATs are known to have broad substrate specificity, allowing them to produce a variety of esters. frontiersin.org

The regulation of ester formation is complex and can be controlled at the genetic and metabolic levels. nih.gov The expression of the genes encoding the necessary enzymes, such as AATs, can be influenced by environmental factors and the availability of precursor molecules. researchgate.net For example, in yeast, the production of isoamyl acetate (B1210297), a related ester, is dependent on the production of isoamyl alcohol and the transcription of AAT genes. researchgate.net

The table below provides a summary of research findings related to the enzymatic synthesis of isoamyl esters.

| Enzyme/Organism | Substrates | Product(s) | Key Findings |

| Rhodococcus cutinase | Isoamyl alcohol and various fatty acids (acetic, butyric, hexanoic, octanoic, decanoic acid) | Isoamyl acetate, isoamyl butyrate, isoamyl hexanoate, isoamyl octanoate, isoamyl decanoate | The enzyme showed the highest efficiency in synthesizing isoamyl butyrate. jmb.or.krnih.gov |

| Immobilized lipase (B570770) (Novozym 435) | Isoamyl alcohol and myristic acid | Isoamyl myristate (3-methylbutyl tetradecanoate) | Successful synthesis was achieved in a solvent-free system under microwave irradiation. uni.lu |

| Saccharomyces cerevisiae | Glucose (leading to precursor synthesis) | Isoamyl acetate and other esters | Production of isoamyl alcohol and transcription of alcohol acetyltransferase genes are key regulatory points. researchgate.net |

Chemical Synthesis Methodologies for 3 Methylbutyl Tetradecanoate

Conventional Esterification Reactions for Long-Chain Fatty Acid Esters

Conventional methods for synthesizing esters like 3-methylbutyl tetradecanoate (B1227901) typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The Fischer-Speier esterification is a classic and widely used method for producing esters. organic-chemistry.orgchemistrysteps.com This reaction involves heating a carboxylic acid, in this case, tetradecanoic acid (myristic acid), with an alcohol, 3-methylbutan-1-ol (isoamyl alcohol), in the presence of a strong acid catalyst. chegg.com Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is reversible, and to drive it towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, and the water produced is removed. organic-chemistry.orgchemistrysteps.comwvu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed after deprotonation. organic-chemistry.orgmasterorganicchemistry.com This methodology is analogous to the well-documented synthesis of 3-methylbutyl acetate (B1210297) (isoamyl acetate), a common fragrance and flavor compound. chegg.comthermofisher.comthermofisher.com

Several factors can be manipulated to maximize the yield and selectivity of 3-methylbutyl tetradecanoate. Key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Studies on similar long-chain fatty acid ester syntheses have shown that increasing the alcohol-to-acid molar ratio can significantly improve conversion rates. researchgate.netmdpi.com The catalyst concentration also plays a crucial role; however, excessively high concentrations can lead to unwanted side reactions. researchgate.net

Temperature is another critical factor, with higher temperatures generally leading to faster reaction rates. nih.gov However, an optimal temperature must be determined to avoid degradation of reactants or products. nih.gov The progress of the reaction is often monitored over time to determine the point of maximum conversion. mdpi.com Efficient removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product side and achieve high yields. organic-chemistry.orgchemistrysteps.com

Table 1: Key Parameters for Optimizing Esterification Reactions

| Parameter | General Range/Condition | Impact on Reaction |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 15:1 | An excess of alcohol shifts the equilibrium to favor ester formation. researchgate.netmdpi.com |

| Catalyst Concentration | 1-5 wt% | Increases reaction rate, but high concentrations can cause side reactions. researchgate.net |

| Temperature | 60-160 °C | Higher temperatures increase the reaction rate up to an optimal point. wvu.edunih.gov |

| Reaction Time | 1-8 hours | Sufficient time is needed to reach equilibrium; prolonged time can lead to degradation. mdpi.com |

Green Chemistry Principles in 3-Methylbutyl Tetradecanoate Synthesis

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop more environmentally friendly methods for ester synthesis.

A significant advancement in green chemistry is the replacement of corrosive and hazardous liquid acid catalysts with solid acid catalysts. korea.ac.krgoogle.com These heterogeneous catalysts, such as zeolites, ion-exchange resins, and sulfated zirconia, offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for reuse. csic.es This simplifies the product purification process and minimizes waste generation. google.com Research on the esterification of various fatty acids has demonstrated the effectiveness of these solid acid catalysts in achieving high conversion rates. csic.es

Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for the green synthesis of esters. researchgate.netnih.gov Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification reactions with high selectivity under mild conditions. jmbfs.orgthieme-connect.de This high selectivity often leads to purer products with fewer byproducts. nih.gov

The enzymatic synthesis of esters like isoamyl myristate has been successfully demonstrated, with studies focusing on optimizing parameters such as enzyme concentration, temperature, and reactant molar ratios to maximize yield. researchgate.net Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable. nih.govresearchgate.net For instance, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a widely used and efficient biocatalyst for the synthesis of various fatty acid esters. researchgate.netoup.comnih.gov The use of microwave assistance in enzymatic synthesis has also been explored to accelerate the reaction rate. researchgate.netnih.gov

Table 2: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Acid (e.g., H₂SO₄) | High activity, low cost. | Corrosive, difficult to separate, generates acidic waste. csic.es |

| Heterogeneous Solid Acid | Reusable, non-corrosive, easy separation. google.com | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. csic.es |

| Biocatalyst (e.g., Lipase) | High selectivity, mild reaction conditions, environmentally friendly. nih.govjmbfs.org | Higher initial cost, potential for enzyme denaturation. icm.edu.pl |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of 3-Methylbutyl tetradecanoate (B1227901), allowing for its separation from complex mixtures. The choice of method often depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-Methylbutyl tetradecanoate. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Specific GC parameters, such as the column type and temperature program, are critical for achieving good separation. For long-chain fatty acid esters, a non-polar or medium-polar capillary column is typically used. The NIST WebBook provides an example of a GC method for 3-Methylbutyl tetradecanoate using a DB-Wax capillary column (60 m x 0.25 mm x 0.25 µm film thickness) with a specific temperature program. nih.gov

Table 1: Example GC-MS Parameters for 3-Methylbutyl tetradecanoate Analysis

| Parameter | Value |

|---|---|

| Column Type | DB-Wax |

| Column Length | 60 m |

| Column Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 35°C (0.7 min) -> 20°C/min to 70°C -> 4°C/min to 240°C |

This table is based on data from the NIST WebBook. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Extracting Volatiles

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile compounds from liquid or solid samples. mdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including 3-Methylbutyl tetradecanoate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity of the target analytes. For a compound like 3-Methylbutyl tetradecanoate, which is a long-chain ester, a fiber with a non-polar or mixed-polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), is often effective. hmdb.ca Factors such as extraction time, temperature, and sample agitation need to be optimized to achieve maximum sensitivity and reproducibility. oregonstate.edu

Stir Bar Sorptive Extraction (SBSE) for Trace Analysis

Stir bar sorptive extraction (SBSE) is another sensitive and solventless extraction technique used for the preconcentration of organic compounds from aqueous samples. charite.de It is based on the partitioning of analytes between the sample matrix and a thick layer of polydimethylsiloxane (PDMS) coated onto a magnetic stir bar. Due to the larger volume of the sorbent phase compared to SPME, SBSE can provide higher recovery and enrichment factors for trace analytes. charite.de

After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a thermal desorption unit connected to a GC-MS system. A variation of this technique, known as multi-SBSE (mSBSE), utilizes two stir bars with different coatings, such as PDMS and ethylene (B1197577) glycol (EG)-silicone, to cover a wider range of analyte polarities. This can be particularly advantageous when analyzing complex samples containing compounds with diverse chemical properties.

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) in Comparative Analysis

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are classical sample preparation techniques that are often used for the extraction and cleanup of analytes from complex matrices before chromatographic analysis.

Liquid-Liquid Extraction (LLE) is based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic solvent. For the extraction of a relatively non-polar compound like 3-Methylbutyl tetradecanoate from an aqueous matrix, a non-polar organic solvent would be chosen. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. While effective, LLE can be time-consuming, require large volumes of organic solvents, and may suffer from incomplete phase separation.

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent packed in a cartridge or disk. The analyte of interest is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. For 3-Methylbutyl tetradecanoate, a reversed-phase SPE sorbent (e.g., C18) would typically be used, where the non-polar analyte is retained from a polar sample matrix. SPE offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation.

In comparative analyses, the choice between LLE and SPE often depends on the specific requirements of the analysis, including sample volume, analyte concentration, and the need for high-throughput processing.

Spectroscopic Identification and Structural Elucidation

While chromatography provides separation, spectroscopy is essential for the definitive identification and structural confirmation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. It is based on the interaction of atomic nuclei with an external magnetic field. For the structural elucidation of 3-Methylbutyl tetradecanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Methylbutyl tetradecanoate would exhibit characteristic signals for the different types of protons present in the molecule. The protons of the long alkyl chain of the tetradecanoate moiety would appear as a complex multiplet in the upfield region (around 0.8-1.6 ppm). The protons on the carbon adjacent to the carbonyl group (α-CH₂) would be deshielded and appear as a triplet at approximately 2.2-2.3 ppm. The protons of the 3-methylbutyl (isoamyl) group would show distinct signals: a triplet for the -O-CH₂- protons at around 4.0-4.1 ppm, a multiplet for the -CH₂-CH- proton, a multiplet for the -CH(CH₃)₂ proton, and a doublet for the two terminal methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing at around 173-174 ppm. The carbons of the long alkyl chain would resonate in the range of approximately 14-35 ppm. The carbon attached to the ester oxygen (-O-CH₂) would be found at around 63-64 ppm. The carbons of the 3-methylbutyl group would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methylbutyl tetradecanoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~173.5 |

| -O-CH₂- (isoamyl) | ~4.05 (t) | ~63.2 |

| -CH₂- (α to C=O) | ~2.28 (t) | ~34.5 |

| -CH₂- chain | ~1.2-1.6 (m) | ~22-32 |

| -CH₂-CH(CH₃)₂ (isoamyl) | ~1.5 (m) | ~37.5 |

| -CH(CH₃)₂ (isoamyl) | ~1.7 (m) | ~25.2 |

| -CH(CH₃)₂ (isoamyl) | ~0.9 (d) | ~22.5 |

| Terminal CH₃ (chain) | ~0.88 (t) | ~14.1 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, the complete structure of 3-Methylbutyl tetradecanoate can be unequivocally confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the case of 3-Methylbutyl tetradecanoate, the FTIR spectrum is characterized by the distinctive absorption bands of its ester functional group.

The most prominent feature in the FTIR spectrum of an aliphatic ester like 3-Methylbutyl tetradecanoate is the carbonyl (C=O) stretching vibration. This typically appears as a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. The exact wavenumber can be influenced by the molecular structure and the physical state of the sample.

Another key feature is the C-O stretching vibrations of the ester group, which result in two or more bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The asymmetric C-C-O stretching vibration is generally found around 1210-1160 cm⁻¹, while the symmetric O-C-C stretching vibration appears at a lower wavenumber. The presence of the long alkyl chain (from the tetradecanoic acid part) and the branched alkyl group (from the 3-methylbutanol part) will be represented by C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Table 1: Expected Characteristic FTIR Absorption Bands for 3-Methylbutyl tetradecanoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1750-1735 | Strong |

| Ester (C-O) | Asymmetric Stretch | 1300-1000 | Strong |

| Alkyl (C-H) | Stretch | 2960-2850 | Strong |

| Methyl (CH₃) | Bend | ~1450 and ~1375 | Medium |

| Methylene (CH₂) | Bend | ~1465 | Medium |

Quantitative Methodologies for Complex Biological and Food Matrices

The quantification of 3-Methylbutyl tetradecanoate in complex matrices such as biological fluids and food products presents significant analytical challenges. These matrices contain a multitude of interfering compounds, including other lipids, proteins, and carbohydrates, which can affect the accuracy and precision of the analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique for the reliable quantification of fatty acid esters.

Development of Standardized Protocols for Accurate Quantification

The development of standardized protocols is crucial for achieving accurate and reproducible quantification of 3-Methylbutyl tetradecanoate in complex samples. A robust protocol typically involves several key steps:

Sample Preparation: This is a critical step to isolate the analyte from the matrix and minimize interference. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate lipids from other components.

Derivatization: While 3-Methylbutyl tetradecanoate is an ester, sometimes derivatization of other components in the sample is necessary to improve their volatility and chromatographic behavior.

Internal Standard Selection: The use of an appropriate internal standard is essential for accurate quantification. The internal standard should be a compound with similar chemical and physical properties to 3-Methylbutyl tetradecanoate but not naturally present in the sample. An odd-chain fatty acid ester or an isotopically labeled version of the analyte are often suitable choices.

GC-MS Analysis: A capillary GC column with a suitable stationary phase is used for the separation of the analyte from other components. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of 3-Methylbutyl tetradecanoate.

Calibration: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of 3-Methylbutyl tetradecanoate with a constant concentration of the internal standard. This allows for the determination of the concentration of the analyte in the unknown sample.

Challenges in developing these protocols include potential contamination from laboratory equipment and solvents, as well as the thermal lability of some esters, which requires careful optimization of GC inlet temperatures.

Application in Forensic Chemical Profiling

While there is no extensive body of research specifically identifying 3-Methylbutyl tetradecanoate as a key marker in forensic investigations, the analysis of volatile organic compounds (VOCs), which includes a wide variety of esters, is a significant and emerging field in forensic science. This is particularly relevant in the chemical profiling of decomposition odor to estimate the post-mortem interval (PMI).

The decomposition of human and animal remains releases a complex mixture of VOCs due to the biochemical breakdown of tissues. chromatographyonline.com This "smell of death" contains various chemical classes, including alcohols, carboxylic acids, sulfur compounds, and esters. The composition of this volatile profile changes over time as decomposition progresses. nih.gov Advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) are used to separate and identify the numerous compounds present in decomposition odor. nih.gov

Esters are formed during decomposition through the esterification of alcohols and carboxylic acids, both of which are major products of microbial activity on lipids and amino acids. The presence and relative abundance of specific esters in the VOC profile could potentially serve as chemical indicators for different stages of decomposition, thereby aiding in the estimation of the PMI. osf.io Although 3-Methylbutyl tetradecanoate has not been specifically highlighted as a primary decomposition marker, its presence as a fatty acid ester suggests it could be part of the complex odor profile, especially in later stages of decay.

Another area of forensic science where fatty acid esters are relevant is as biomarkers for alcohol consumption. Fatty acid ethyl esters (FAEEs), for instance, are formed in the body after ethanol (B145695) ingestion and can be detected in blood and other tissues as markers of alcohol use. nih.govnih.gov While this is a different class of esters, it demonstrates the utility of ester profiling in forensic toxicology.

Further research is needed to investigate the specific profile of fatty acid esters, including 3-Methylbutyl tetradecanoate, throughout the decomposition process to determine their potential as reliable forensic indicators.

Biological and Ecological Significance in Non Human Organisms

Potential Role in Insect Chemical Communication (Pheromone Studies for related compounds)

While 3-Methylbutyl tetradecanoate (B1227901) has not been definitively identified as a primary pheromone in a specific insect species, the chemical class to which it belongs—fatty acid esters—is well-documented for its crucial role in insect communication. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, influencing actions such as mating, aggregation, and alarm.

Many insect pheromones consist of long-chain fatty acid esters, which are valued for their specificity and persistence in the environment. Research into the chemical ecology of various insect orders, particularly Lepidoptera (moths and butterflies) and Coleoptera (beetles), has revealed numerous instances of esters serving as sex or aggregation pheromones. For example, tetradecenyl acetate (B1210297) is a known sex pheromone component for the corn wireworm, Melanotus communis. The structural similarity of 3-Methylbutyl tetradecanoate to these known signaling molecules suggests its potential to function as a pheromone or a component of a pheromonal blend in some insect species.

The biosynthesis of such compounds in insects often involves the modification of common fatty acids, leading to a diverse array of chemical signals. The specificity of these signals is determined by factors such as the length of the carbon chain, the degree of saturation, and the identity of the alcohol moiety. The 3-methylbutyl (isoamyl) group in 3-Methylbutyl tetradecanoate is a common feature in the alarm pheromones of honeybees (e.g., isoamyl acetate), indicating that this structural component is recognized and utilized in insect sensory systems. Therefore, it is plausible that 3-Methylbutyl tetradecanoate could play a role in the chemical communication of an as-yet-unstudied insect species.

Table 1: Examples of Fatty Acid Esters as Insect Pheromones

| Pheromone Compound | Insect Species | Function |

| (Z)-11-Tetradecenyl acetate | Obliquebanded leafroller (Choristoneura rosaceana) | Sex Pheromone |

| (Z)-9-Tetradecenyl acetate | Fall armyworm (Spodoptera frugiperda) | Sex Pheromone |

| Methyl (Z)-5-tetradecenoate | Japanese beetle (Popillia japonica) | Sex Pheromone |

| Ethyl (E,Z)-2,4-decadienoate | Codling moth (Cydia pomonella) | Kairomone (attractant) |

Metabolomic Functions in Plant Physiological Processes

In the realm of plant biology, fatty acid esters like 3-Methylbutyl tetradecanoate are integral components of a plant's metabolome, contributing to various physiological functions. While specific research pinpointing the roles of 3-Methylbutyl tetradecanoate is not abundant, the functions of fatty acids and their derivatives are well-established.

Fatty acids are the fundamental building blocks of plant lipids, which are essential for cell membrane structure, energy storage in the form of oils and fats, and the synthesis of signaling molecules. The esterification of fatty acids, such as tetradecanoic acid (myristic acid), with alcohols can lead to the formation of volatile organic compounds (VOCs). These VOCs can play a role in plant defense, attracting pollinators, or acting as antimicrobial agents. A related compound, butyl tetradecanoate, has been identified as a plant-associated volatile organic compound. nih.gov

The production of such esters can be influenced by environmental stressors. For instance, changes in temperature, light, and nutrient availability can alter a plant's metabolic pathways, leading to shifts in the profile of emitted VOCs. These changes can, in turn, affect the plant's interactions with its environment, including herbivores and pathogens.

Table 2: General Functions of Fatty Acid Derivatives in Plants

| Compound Class | General Function | Examples |

| Fatty Acyls | Energy storage, membrane structure | Triacylglycerols, Phospholipids |

| Fatty Acid Esters (Volatile) | Pollinator attraction, defense, fruit aroma | Ethyl acetate, Methyl salicylate |

| Oxylipins | Signaling in defense and development | Jasmonic acid, Traumatin |

| Cutin Monomers | Formation of the protective plant cuticle | Hydroxy fatty acids |

Influence on Microbial Interactions and Fermentation Dynamics

Esters are well-known products of microbial metabolism, particularly in fermentation processes where they contribute significantly to the aroma and flavor profiles of fermented foods and beverages. While the direct production of 3-Methylbutyl tetradecanoate by specific microorganisms is not extensively documented, the formation of other 3-methylbutyl esters, such as 3-methylbutyl octanoate, has been identified in the metabolome of the yeast Saccharomyces cerevisiae. nih.gov

The synthesis of esters by microbes typically involves the enzymatic condensation of an alcohol with an acyl-CoA, a derivative of a fatty acid. The specific esters produced depend on the microbial species, the available substrates, and the fermentation conditions. These compounds can influence the microbial community by acting as signaling molecules or by exhibiting antimicrobial properties. The presence of certain esters can inhibit the growth of competing microorganisms, thereby shaping the dynamics of the microbial ecosystem.

In the context of fermentation, the production of a diverse array of esters is often desirable for creating complex and appealing sensory characteristics. The enzymatic machinery required for ester synthesis is widespread among yeasts and bacteria, suggesting that under appropriate conditions, the production of 3-Methylbutyl tetradecanoate during fermentation is plausible, particularly in environments rich in myristic acid and isoamyl alcohol precursors.

Ecological Impacts and Environmental Interactions

The ecological impact of 3-Methylbutyl tetradecanoate is largely dictated by its persistence, bioavailability, and potential for bioaccumulation in the environment. As a fatty acid ester, it is generally expected to be biodegradable. nih.govarcjournals.org Microorganisms in soil and water possess the enzymatic capacity to hydrolyze the ester bond, breaking the molecule down into its constituent alcohol (3-methyl-1-butanol) and fatty acid (tetradecanoic acid). Both of these components can then be further metabolized through common biochemical pathways. nih.gov

Studies on the environmental fate of related compounds, such as isopropyl myristate, indicate that biodegradation is a significant process. nih.gov While volatilization from water surfaces can occur, adsorption to suspended solids and sediment can reduce its rate. nih.gov The potential for bioaccumulation in aquatic organisms is considered high for isopropyl myristate, suggesting that 3-Methylbutyl tetradecanoate may also have a tendency to accumulate in the fatty tissues of organisms. nih.gov However, this is contingent on the rate of metabolism within the organism.

Given that fatty acids and simple alcohols are ubiquitous in nature, the introduction of 3-Methylbutyl tetradecanoate into the environment is not expected to pose a significant long-term risk, provided that the receiving environment has a healthy and active microbial community capable of biodegradation.

Industrial and Commercial Applications Non Clinical

Applications in the Flavor and Fragrance Industries

3-Methylbutyl tetradecanoate (B1227901), also known as isoamyl myristate, is a fatty acid ester utilized within the flavor and fragrance industries. Its chemical structure, resulting from the esterification of myristic acid and isoamyl alcohol, gives it properties that are valuable for creating and modifying scents and flavors. While many esters are known for distinct fruity or floral notes, long-chain esters like isoamyl myristate typically contribute to the background complexity and fixation of a fragrance. A related compound, isopropyl myristate, has been shown to enhance the perceived intensity of fragrance compositions, particularly in their later, dry stages. google.com This suggests that myristate esters can act as solvents and fixatives, helping to stabilize more volatile aroma compounds and prolong their release.

Esters are a critical class of volatile organic compounds that largely define the aroma profiles of many fruits and fermented beverages. nih.gov For instance, shorter-chain esters such as isoamyl acetate (B1210297) are famously responsible for the characteristic banana aroma, while ethyl acetate contributes pineapple notes. foodsafety.institute A wide variety of esters have been identified as key aroma contributors in fruits like pears, strawberries, and kiwis. nih.gov

While the presence of numerous esters in natural food products is well-documented, the specific identification of 3-Methylbutyl tetradecanoate as a naturally occurring key aroma compound in common foods and beverages is not extensively reported in scientific literature. The aroma of a food product is typically the result of a complex mixture of many volatile compounds, and the contribution of each depends on its concentration and odor threshold. nih.gov The table below lists examples of other esters and their contribution to the aroma of various fruits.

Table 1: Examples of Flavor Esters in Fruits Press Run to view the interactive table.

| Ester Compound | Associated Aroma | Commonly Found In | Reference |

|---|---|---|---|

| Isoamyl acetate | Banana, pear | Banana | foodsafety.institute |

| Ethyl acetate | Pineapple, sweet | Pineapple, Strawberry | foodsafety.institute |

| Methyl butanoate | Fruity, apple | Strawberry, Kiwi | nih.gov |

| Ethyl hexanoate | Fruity, sweet | Pear, Strawberry | nih.gov |

| Hexyl acetate | Pear-like | Pear | nih.gov |

Potential as Industrial Surfactants or Emulsifiers (Based on related esters)

Fatty acid esters are a class of non-ionic surfactants widely used in the food, cosmetic, and pharmaceutical industries. uwa.edu.aunih.gov Their utility stems from their amphiphilic nature, possessing both a hydrophobic (water-repelling) fatty acid tail and a more hydrophilic (water-attracting) ester head. This structure allows them to reduce the surface tension at the interface between oil and water, enabling the formation and stabilization of emulsions. nih.gov

3-Methylbutyl tetradecanoate, with its long 14-carbon chain from myristic acid and the 5-carbon isoamyl group, has a predominantly hydrophobic character. This structure suggests its potential application as a water-in-oil (W/O) emulsifier or surfactant in various industrial formulations. The effectiveness of a fatty acid ester as a surfactant is dependent on its physicochemical properties, such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and its ability to lower interfacial tension. nih.govresearchgate.net For example, sugar fatty acid esters are noted for their ability to stabilize emulsions in cosmetic and food products. nih.gov Similarly, α-sulfonated fatty acid esters are valued for their tolerance to hard water and good surface activity. researchgate.net Based on the established properties of these related long-chain fatty acid esters, 3-Methylbutyl tetradecanoate is expected to exhibit similar surface-active properties, making it a candidate for applications requiring emulsification or solubilization.

Table 2: Physicochemical Properties of Related Esters Relevant to Surfactant Activity Press Run to view the interactive table.

| Ester Type | Key Property | Significance for Surfactant/Emulsifier Role | Reference |

|---|---|---|---|

| Sugar Fatty Acid Esters | Amphiphilic structure | Ability to decrease interfacial tension and stabilize emulsions. | nih.gov |

| α-Sulfonated Fatty Acid Esters (SFE) | Low Krafft point, hard water tolerance | Effective in a wider range of temperatures and water conditions. | researchgate.net |

| Fatty Acid Methyl Ester Ethoxylates (FAMEE) | Good biodegradability, low ecotoxicity | Considered ecological and gentle surfactants for cosmetic or pharmaceutical use. | frontiersin.org |

| General Fatty Acid Esters | Hydrophilic-Lipophilic Balance (HLB) | Determines the type of emulsion (W/O or O/W) the surfactant will promote. | uwa.edu.au |

Biotechnological Production for Commercial Scale-Up

The increasing consumer demand for natural products has driven the development of biotechnological methods for producing flavor esters. signicent.com Enzymatic synthesis is a prominent "green" alternative to traditional chemical synthesis, which often requires harsh conditions and can produce unwanted byproducts. researchgate.net The production of 3-Methylbutyl tetradecanoate can be achieved via the esterification of myristic acid and isoamyl alcohol, catalyzed by a lipase (B570770) enzyme.

Lipases (E.C. 3.1.1.3) are highly efficient biocatalysts for this reaction, particularly when immobilized on a solid support. ijsr.net Immobilization enhances the enzyme's stability, allows for its reuse over multiple batches, and simplifies the downstream purification of the product. ijoer.com A commonly used and highly effective enzyme for this purpose is the immobilized lipase B from Candida antarctica (often marketed as Novozym 435). nih.govresearchgate.net

For commercial scale-up, the process can be optimized and run in continuous-flow systems, such as packed bed reactors (PBRs). nih.gov In a PBR, the immobilized lipase is packed into a column, and the substrates (myristic acid and isoamyl alcohol, often with the alcohol in excess to act as the solvent) are continuously passed through it. nih.gov This setup allows for high productivity and operational stability, with studies on similar esters showing enzymes remaining active for over 1,000 hours of continuous operation. nih.gov Key parameters optimized for maximum yield include temperature (typically 40-60°C), substrate molar ratio, and the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme. nih.govnih.gov Research on the enzymatic synthesis of related esters has demonstrated the feasibility of achieving high conversion rates, often exceeding 90%. nih.govicm.edu.pl

Table 3: Optimized Conditions for Enzymatic Synthesis of Related Esters Press Run to view the interactive table.

| Ester Product | Enzyme Used | Key Optimized Parameters | Achieved Yield/Conversion | Reference |

|---|---|---|---|---|

| Isopropyl Myristate | Novozym 435 (Candida antarctica lipase B) | 60°C; 15:1 alcohol:acid ratio; 4% enzyme load | >87% | nih.gov |

| Isoamyl Acetate | Thermomyces lanuginosus lipase (immobilized) | 50°C; 3:1 vinyl acetate:alcohol ratio; 360 min | 95% | icm.edu.pl |

| Ethyl Butyrate | Rhizomucor miehei lipase (immobilized) | Optimized conditions with SDS surfactant | 92% | nih.gov |

| Octyl Formate | Novozym 435 (Candida antarctica lipase B) | 40°C; 7:1 alcohol:acid ratio; 1,2-dichloroethane (B1671644) solvent | 96.5% | nih.gov |

Computational and Theoretical Investigations of 3 Methylbutyl Tetradecanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to explore the behavior of molecules at an atomic level. For 3-methylbutyl tetradecanoate (B1227901), these studies can elucidate its structural flexibility, interactions with other molecules, and behavior in different environments.

Due to the presence of numerous single bonds, 3-methylbutyl tetradecanoate is a highly flexible molecule. Its long tetradecanoate chain and the branched 3-methylbutyl group can adopt a multitude of conformations. Molecular dynamics (MD) simulations are particularly useful for exploring the conformational landscape of such long-chain esters. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotatable Bonds in 3-Methylbutyl Tetradecanoate (Illustrative) Note: This data is illustrative and based on typical values for long-chain alkyl esters, as specific simulation data for 3-methylbutyl tetradecanoate is not readily available in published literature.

| Rotatable Bond | Most Stable Conformation (Dihedral Angle) | Energy Barrier (kcal/mol) |

|---|---|---|

| O-C (Ester) | trans (~180°) | ~8-12 |

| C-C (Alkyl Chain) | anti (~180°) | ~3-5 |

| C-C (Iso-group) | gauche (+/- ~60°) | ~0.6-1 |

The interactions of 3-methylbutyl tetradecanoate with surrounding molecules, whether they are other ester molecules or solvent molecules, are crucial for understanding its macroscopic properties like solubility and viscosity. MD simulations can also be used to study these intermolecular interactions.

In a non-polar solvent, the primary interactions would be van der Waals forces, leading to aggregation of the long alkyl chains. In a polar solvent, the ester group would be the primary site for dipole-dipole interactions. The behavior of 3-methylbutyl tetradecanoate at interfaces, such as an oil-water interface, could also be modeled to understand its potential surfactant properties. The ester group would likely orient towards the polar phase, while the long alkyl chain would remain in the non-polar phase.

The choice of solvent can significantly influence the conformational equilibrium of esters. In polar solvents, conformations that expose the polar ester group might be favored, whereas in non-polar solvents, more compact conformations that maximize intramolecular van der Waals interactions could be more stable.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. This information is key to understanding its reactivity.

For 3-methylbutyl tetradecanoate, DFT calculations can be used to determine the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the partial charges on each atom. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack. The carbonyl oxygen will have a negative partial charge, making it a site for electrophilic attack or hydrogen bonding.

The reactivity of the ester can be further investigated by modeling reaction mechanisms. For example, the hydrolysis of 3-methylbutyl tetradecanoate to tetradecanoic acid and 3-methyl-1-butanol can be studied computationally. youtube.comchemistrysteps.com Quantum chemical calculations can determine the energy profile of the reaction, including the structures and energies of transition states and intermediates. This would reveal the activation energy and provide insights into whether the reaction is likely to proceed via an acid-catalyzed or base-catalyzed mechanism. youtube.comchemistrysteps.com

Table 2: Calculated Electronic Properties of 3-Methylbutyl Tetradecanoate (Illustrative) Note: This data is illustrative and based on typical values for similar esters from DFT calculations, as specific calculation data for 3-methylbutyl tetradecanoate is not readily available in published literature.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ 2.0 eV |

| HOMO-LUMO Gap | ~ 11.5 eV |

| Partial Charge on Carbonyl Carbon | ~ +0.6 e |

| Partial Charge on Carbonyl Oxygen | ~ -0.5 e |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis in Ecological and Industrial Contexts

SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or a particular property. These methods are valuable in ecological risk assessment and in designing molecules with specific industrial properties.

In an ecological context, QSAR models can be developed to predict the toxicity of esters like 3-methylbutyl tetradecanoate to aquatic organisms. nih.govnih.gov These models often use molecular descriptors such as hydrophobicity (logP), molecular weight, and electronic parameters to predict endpoints like the median lethal concentration (LC50). For a long-chain ester like 3-methylbutyl tetradecanoate, its high hydrophobicity would be a key factor in its predicted ecotoxicity.

In an industrial context, QSAR can be used to predict physical properties relevant to its applications, such as boiling point, viscosity, and flash point. By establishing a relationship between the molecular structure and these properties, it becomes possible to design other esters with desired characteristics without the need for extensive experimental synthesis and testing.

Thermodynamic and Kinetic Modeling of Reactions Involving 3-Methylbutyl Tetradecanoate

Thermodynamic and kinetic modeling can be used to understand and optimize reactions involving 3-methylbutyl tetradecanoate, such as its synthesis (esterification) or its breakdown (hydrolysis or transesterification).

Thermodynamic modeling, often based on group contribution methods or more advanced models like UNIFAC, can predict the equilibrium constant of a reaction at different temperatures. researchgate.netosti.gov For the esterification of tetradecanoic acid with 3-methyl-1-butanol, thermodynamic modeling would help in determining the maximum possible yield of 3-methylbutyl tetradecanoate under specific conditions. researchgate.netosti.gov

Kinetic modeling focuses on the rate of the reaction. mdpi.comresearchgate.net For the synthesis of 3-methylbutyl tetradecanoate, a kinetic model would describe how the reaction rate depends on the concentrations of the reactants and the catalyst, as well as the temperature. mdpi.comresearchgate.net Such models are essential for the design and optimization of chemical reactors for the industrial production of the ester. The transesterification of other esters to produce 3-methylbutyl tetradecanoate can also be modeled to understand the reaction kinetics. unl.edu

Future Research Directions and Emerging Trends

Exploration of Novel Natural Sources and Biodiversity for Discovery

The identification of 3-methylbutyl tetradecanoate (B1227901) in a diverse range of natural sources is a burgeoning field of research. While fatty acid esters are known to be widespread in nature, functioning as everything from floral scents to insect pheromones, the specific distribution of 3-methylbutyl tetradecanoate is still being uncovered. Recent studies have begun to pinpoint its presence in specific organisms, opening up new avenues for biodiversity prospecting.

For instance, related compounds such as methyl tetradecanoate have been identified in the volatile organic compounds of plant species like the Japanese horse chestnut (Aesculus turbinata). This suggests that a systematic screening of plant volatiles, particularly in floral scents and fruit aromas, could reveal novel sources of 3-methylbutyl tetradecanoate. Furthermore, the defensive secretions of certain insects, such as Eurycantha calcarata, have been found to contain similar esters like isopropyl myristate, indicating that entomological sources are also a promising area for exploration. The chemical ecology of insect-microbe interactions is another frontier, as symbiotic microorganisms may play a role in the production of such compounds.

Future research will likely involve the use of advanced analytical techniques to screen a wider array of organisms, including marine life such as algae and invertebrates, for the presence of 3-methylbutyl tetradecanoate. This exploration of biodiversity is not only crucial for discovering new natural sources but also for understanding the ecological roles of this compound.

| Organism Type | Potential for Discovery of 3-Methylbutyl Tetradecanoate | Related Compounds Found |

| Plants | High, particularly in floral scents and fruit aromas. | Methyl tetradecanoate in Aesculus turbinata |

| Insects | Moderate, especially in defensive secretions and pheromones. | Isopropyl myristate in Eurycantha calcarata |

| Marine Organisms | Unexplored, but a promising area for novel discovery. | Various fatty acid esters in marine algae |

| Microorganisms | High, through microbial fermentation and symbiotic relationships. | A wide range of esters produced by yeasts and bacteria. |

Development of Sustainable and Efficient Synthesis Pathways

The industrial production of 3-methylbutyl tetradecanoate has traditionally relied on chemical synthesis methods that can be energy-intensive and may produce undesirable byproducts. Consequently, a major trend in current research is the development of "green" and more efficient synthesis pathways.

Enzymatic synthesis, utilizing lipases as biocatalysts, is at the forefront of this research. Lipases offer high specificity and can operate under mild conditions, reducing energy consumption and the formation of unwanted side products. Research into the enzymatic synthesis of similar esters, such as isopropyl myristate, has shown high conversion rates using immobilized lipases, which also allows for easier catalyst recovery and reuse. Microwave-assisted enzymatic synthesis is another promising approach that can significantly reduce reaction times.

Furthermore, the use of supercritical fluids, such as carbon dioxide, as a reaction medium for esterification presents a green alternative to traditional organic solvents. Research on the esterification of myristic acid in supercritical carbon dioxide has demonstrated improved yields compared to reactions in conventional solvents. The development of novel catalysts, including solid acid catalysts and reusable resin-based systems, is also an active area of investigation aimed at creating more sustainable and economically viable synthesis routes.

| Synthesis Method | Key Advantages | Research Findings |

| Enzymatic Synthesis (Lipases) | High specificity, mild reaction conditions, reduced byproducts. | High conversion rates for similar esters like isopropyl myristate. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times. | Effective for the production of emollient esters. |

| Supercritical Fluid Technology | Green solvent alternative, improved yields. | Higher conversion of myristic acid compared to organic solvents. |

| Novel Catalysts | Reusability, reduced environmental impact. | Development of solid acid and resin-based catalysts for esterification. |

Refinement of Ultra-Trace Analytical Detection in Complex Systems

The ability to detect and quantify minute amounts of 3-methylbutyl tetradecanoate in complex matrices, such as biological tissues, food products, and environmental samples, is crucial for both research and quality control. Future research is focused on refining analytical techniques to achieve lower detection limits and higher accuracy.

Advanced chromatographic methods, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), offer enhanced separation and sensitivity for the analysis of complex volatile mixtures. For non-volatile samples, ultra-performance liquid chromatography (UPLC) provides a powerful tool for the rapid analysis of fatty acid esters.

Derivatization techniques are also being refined to improve the detection of fatty acids and their esters. The conversion of these compounds into fatty acid methyl esters (FAMEs) is a common practice to enhance their volatility and stability for gas chromatography analysis. Innovations in derivatization reagents and methods are aimed at improving reaction efficiency and minimizing the formation of artifacts. Furthermore, the development of ambient ionization mass spectrometry techniques, such as low-temperature plasma mass spectrometry (LTP-MS), shows promise for the direct and rapid detection of fatty acid esters in biological samples without extensive sample preparation.

| Analytical Technique | Application in 3-Methylbutyl Tetradecanoate Analysis | Emerging Trends |

| GCxGC-MS | High-resolution separation and sensitive detection in complex volatile samples. | Miniaturization and improved data analysis software. |

| UPLC-MS | Rapid and sensitive quantification in liquid samples. | Development of new column chemistries for improved separation. |

| Derivatization | Enhanced volatility and stability for GC analysis. | Greener derivatization reagents and automated sample preparation. |

| Ambient Ionization MS | Direct and rapid detection with minimal sample preparation. | Application to in-vivo and real-time analysis. |

Advanced Mechanistic Studies in Biological and Environmental Systems

Understanding the fate and effects of 3-methylbutyl tetradecanoate in biological and environmental systems is a critical area for future research. While general knowledge about the metabolism and ecotoxicity of fatty acid esters exists, specific mechanistic studies on this particular compound are limited.

Future research will likely focus on elucidating the metabolic pathways of 3-methylbutyl tetradecanoate in various organisms, from microorganisms to mammals. This includes identifying the specific enzymes, such as lipases and esterases, responsible for its hydrolysis and further metabolism. Such studies are essential for assessing its potential bioaccumulation and toxicological profile.

In the environment, the focus will be on understanding its biodegradation in soil and aquatic systems. Investigating the role of microbial communities in the breakdown of 3-methylbutyl tetradecanoate will provide insights into its environmental persistence. Furthermore, studies on its potential effects on ecosystems, including its ecotoxicity to various aquatic and terrestrial organisms, are needed to ensure its environmental safety. Research into the interactions of this compound with biological pathways, such as its potential to influence plant defense mechanisms or act as a signaling molecule, will also be a key area of investigation.

Innovation in Biotechnological Production and Derivatization Strategies

The convergence of metabolic engineering and synthetic biology offers exciting new possibilities for the biotechnological production of 3-methylbutyl tetradecanoate. By engineering the metabolic pathways of microorganisms like Saccharomyces cerevisiae or Escherichia coli, it is possible to create microbial cell factories capable of producing this ester from renewable feedstocks.

Current research in this area focuses on optimizing the expression of key enzymes, such as wax ester synthases, and engineering the metabolism of precursor molecules like fatty acids and alcohols to enhance product yields. oup.comfrontiersin.org The stable integration of these engineered pathways into the host chromosome is a key strategy for developing robust industrial strains. oup.com

In addition to de novo synthesis, biotechnological approaches are also being explored for the derivatization of fatty acids. Enzymatic derivatization, using lipases and other enzymes, can be used to selectively modify fatty acids to produce a range of esters with desired properties. nih.gov This approach offers a greener and more specific alternative to chemical derivatization methods. Future innovations in this field will likely involve the use of novel enzymes discovered through genome mining and the application of advanced synthetic biology tools to fine-tune metabolic pathways for optimal production of 3-methylbutyl tetradecanoate and other valuable esters. frontiersin.org

| Biotechnological Strategy | Application to 3-Methylbutyl Tetradecanoate | Future Research Directions |

| Metabolic Engineering | Creation of microbial cell factories for de novo synthesis. | Optimization of precursor supply and enzyme expression for improved yields. |

| Synthetic Biology | Design and construction of novel biosynthetic pathways. | Development of genetic tools for precise control of metabolic flux. |

| Enzymatic Derivatization | Green and specific synthesis from fatty acid precursors. | Discovery and engineering of novel enzymes with tailored specificities. |

Q & A

Basic: What are the recommended methods for synthesizing 3-methylbutyl tetradecanoate in a laboratory setting?

Answer:

3-Methylbutyl tetradecanoate can be synthesized via acid-catalyzed esterification. A typical procedure involves reacting myristic acid (tetradecanoic acid) with 3-methyl-1-butanol (isoamyl alcohol) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is refluxed under anhydrous conditions, and the ester product is purified via fractional distillation or column chromatography. Purity should be confirmed using gas chromatography (GC) or thin-layer chromatography (TLC) .

Basic: What spectroscopic techniques are used to confirm the structure of 3-methylbutyl tetradecanoate?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR can identify characteristic signals (e.g., ester carbonyl at ~170 ppm, methyl branching in the 3-methylbutyl group).

- Infrared Spectroscopy (IR): Confirms the ester C=O stretch (~1740 cm) and C-O stretch (~1200 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular ion ([M]) and fragmentation patterns for structural validation. Reference retention indices (RI) and MS libraries, as demonstrated in pheromone studies .

Advanced: How can researchers resolve co-eluting compounds when analyzing 3-methylbutyl tetradecanoate via GC-MS?

Answer:

- Retention Index (RI) Calibration: Use a homologous series of n-alkanes to calculate RI and compare with literature values (e.g., Ethyl tetradecanoate RIref = 1798 in pheromone analysis) .

- Tandem MS (MS/MS): Isolate target ions for fragmentation to distinguish overlapping peaks.

- Column Optimization: Use polar/non-polar stationary phases (e.g., DB-5ms) to improve separation.

Advanced: How can discrepancies in reported thermodynamic data (e.g., melting points) for 3-methylbutyl tetradecanoate be addressed?

Answer:

- Replicate Experiments: Follow standardized protocols (e.g., NIST guidelines for phase-change measurements) to minimize variability.

- Purity Verification: Use differential scanning calorimetry (DSC) to assess sample purity, as impurities depress melting points.

- Statistical Analysis: Apply methods like Grubbs' test to identify outliers in datasets. For example, NIST reports multiple Tfus values (290–292 K) for methyl tetradecanoate due to differing measurement conditions .

Basic: What are the key thermodynamic properties of 3-methylbutyl tetradecanoate?

Answer:

While direct data for 3-methylbutyl tetradecanoate is limited, analogs like methyl tetradecanoate provide reference values:

- Boiling Point: ~596 K (at 1 atm) .

- Enthalpy of Vaporization (ΔvapH): 75–87 kJ/mol (temperature-dependent) .

- Melting Point: ~290–292 K (varies with purity and measurement method) .

Advanced: What methodologies are used to study the stability of 3-methylbutyl tetradecanoate under different storage conditions?

Answer:

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.

- GC-FID/MS Monitoring: Quantify degradation products (e.g., free fatty acids) over time. For example, ethyl tetradecanoate stability was assessed in alcohol matrices under varying temperatures .

- Kinetic Modeling: Calculate degradation rate constants using Arrhenius equations.

Advanced: How can trace concentrations of 3-methylbutyl tetradecanoate be quantified in complex biological matrices (e.g., insect pheromone extracts)?

Answer:

- Internal Standard Method: Spike samples with a deuterated analog (e.g., d-ethyl tetradecanoate) for precise quantification.

- Solid-Phase Microextraction (SPME): Pre-concentrate volatile esters prior to GC-MS analysis.

- Calibration Curves: Use linear regression with R > 0.99 for low-detection-limit workflows, as shown in fruit fly pheromone studies .

Basic: What are the common impurities encountered during the synthesis of 3-methylbutyl tetradecanoate?

Answer:

- Unreacted Starting Materials: Residual myristic acid or 3-methyl-1-butanol.

- Side Products: Diesters or transesterification byproducts.

- Purification Methods: Remove impurities via vacuum distillation (e.g., boiling point ~320–330°C for methyl tetradecanoate) or silica gel chromatography .

Advanced: What role does 3-methylbutyl tetradecanoate play in insect pheromone systems?

Answer:

- Extraction Techniques: Dissect insect glands (e.g., rectal pheromone glands in Bactrocera correcta) and extract compounds using hexane or dichloromethane.

- Behavioral Assays: Test synthetic esters in wind tunnels or field traps to assess attraction.

- GC-EAD (Electroantennography): Identify bioactive compounds by measuring antennal responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.